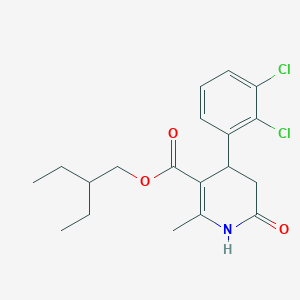

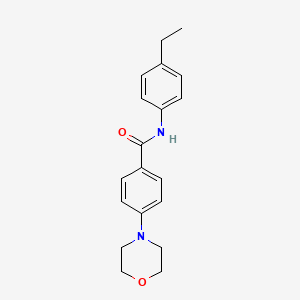

![molecular formula C20H15Cl2NO B4583282 9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole](/img/structure/B4583282.png)

9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carbazole derivatives often involves condensation reactions, where carbazole amines react with aromatic aldehydes to form substituted carbazole compounds. A study demonstrates the synthesis of new carbazole derivatives through condensation, followed by purification and structural characterization using techniques such as FT-IR, NMR, and LC-MS. The synthesized compounds exhibit strong π-conjugation and efficient charge transfer, important for applications in organic light-emitting diodes (OLEDs) (Çiçek et al., 2018).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including 9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole, typically involves a planar carbazole ring system. This system often exhibits significant dihedral angles with attached groups, influencing the compound's optical and electronic properties. Crystallographic studies provide insights into the geometric arrangements and the role of weak intermolecular interactions in the crystal packing of these compounds (Kubicki, Prukała, & Marciniec, 2007).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including electropolymerization, to form copolymers with unique electrochemical properties. These reactions are influenced by factors such as molar fractions of monomers, leading to materials with potential applications in electrochemical devices. Detailed characterization of these polymers reveals their capacitive behaviors and electropolymerization mechanisms (Ates, Uludağ, & Karazehir, 2012).

Physical Properties Analysis

The physical properties of carbazole derivatives are closely related to their molecular structures. Strong π-conjugation and efficient charge transfer within these compounds result in broad and complex bands in photoluminescence spectra. These properties are pivotal for their use in OLEDs, where they can serve as active emissive layers due to their optical characteristics (Çiçek et al., 2018).

Chemical Properties Analysis

The chemical properties of 9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole derivatives, such as reactivity towards electropolymerization and their ability to form copolymers, highlight their versatility in material science and electrochemistry. These properties are essential for designing materials with specific electrochemical and optical behaviors, enabling their application in various advanced technologies (Ates, Uludağ, & Karazehir, 2012).

Applications De Recherche Scientifique

Carbazole Scaffold in Medicinal Chemistry

The 9H-carbazole scaffold, foundational to compounds like 9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole, is recognized for its wide range of biological activities. Modifications of this scaffold have led to compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This versatility underscores the potential of carbazole derivatives in developing new therapeutic agents (Tsutsumi et al., 2016).

Carbazole Derivatives in Electrochemical Applications

Carbazole derivatives, akin to 9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole, have been explored for their electrochemical properties. For instance, copolymers formed from carbazole and pyrrole monomers have been studied for their capacitive behavior in electrochemical impedance spectroscopy (EIS). These studies reveal the potential of carbazole-based compounds in developing materials with enhanced electrochemical characteristics (Ates et al., 2012).

Environmental and Biological Transformations of Carbazole

Biphenyl-utilizing bacteria have been shown to transform carbazole derivatives into various hydroxylated metabolites, demonstrating the environmental and biological relevance of these compounds. Such transformations are essential for understanding the environmental fate and potential biotechnological applications of carbazole derivatives (Waldau et al., 2009).

Carbazole-Based Polymers for Electrochromic Devices

Carbazole derivatives have been used to synthesize soluble high coloration efficiency electrochromic polymers. These polymers, based on carbazole and other components like triphenylamine and fluorene, exhibit remarkable electrochromic stability and efficiency, suggesting their use in advanced electrochromic devices (Zhang et al., 2019).

Propriétés

IUPAC Name |

3,6-dichloro-9-(phenylmethoxymethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO/c21-15-6-8-19-17(10-15)18-11-16(22)7-9-20(18)23(19)13-24-12-14-4-2-1-3-5-14/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKBAXXUOZZMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-9-(phenylmethoxymethyl)carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)

![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)

![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)